- Esterification method in ion liquid [Hmim]+BF4-, China, , ,
Cas no 95-92-1 (Diethyl oxalate)
Colorless oily liquid,Have a fragrant smell;Solubility: miscible in ethanol\Ether\Most organic solvents such as ethyl acetate;Density: relative density(water=1)1.08;relative density(atmosphere=1)5.04;Stability: stable;Danger signs 14(Toxicproduct);mainuse to: used as solvent\Dye intermediate,And paint\Synthesis of drugs.
Diethyl oxalate structure
Diethyl oxalate
Diethyl oxalate Properties
Names and Identifiers
-
- Diethyl oxalate
- DIETHYL ETHANEDIOATE
- Ethanedioic acid diethyl ester
- ETHYL OXALATE
- OXALIC ACID DIETHYL ESTER
- RARECHEM AL BI 0114
- Diethyl ester of oxalic acid
- Diethyl ester, oxalic acid
- Diethylester kyseliny stavelove
- dlethyloxalate
- Oxalic ether
- DIETHYL OXALATE, STANDARD FOR GC
- DiethyloxalateForSynthesis
- diethyl ethaneioate
- Diethyl Oxalate [for Spectrophotometry]
- diethyl dicarboxylate
- diethyl ethane-1,2-dioate
- DIETHYL OXALATE (2.5 LT PVC)
- DIETHYL OXALATE FOR PHARMA SYNTHESIS
- oxalic diethyl ester
- Ethanedioic acid, diethyl ester (9CI)
- Oxalic acid, diethyl ester (6CI, 8CI)
- NSC 8851
- +Expand
-
- MFCD00009119
- WYACBZDAHNBPPB-UHFFFAOYSA-N
- 1S/C6H10O4/c1-3-9-5(7)6(8)10-4-2/h3-4H2,1-2H3
- O=C(C(OCC)=O)OCC
- 606350
Computed Properties
- 146.05800
- 0
- 4
- 5
- 146.057909
- 10
- 114
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- nothing
- 0
- 52.6
Experimental Properties
- 0.11260
- 52.60000
- 3125
- n20/D 1.410(lit.)
n20/D 1.410 - May decompose OSE
- 185°C
- -41°C(lit.)
- 1 mmHg ( 47 °C)
- Fahrenheit: 167 ° f < br / > Celsius: 75 ° C < br / >
- Miscible with alcohols, ether and other common organic solvents.
- Colorless oily liquid with aromatic smell. [14]
- Stable, but moisture sensitive. Incompatible with strong oxidizing agents.
- It is miscible in most organic solvents such as ethanol, ether, ethyl acetate, acetone, etc. [26]
- Moisture Sensitive
- 1.076 g/mL at 25 °C(lit.)
Diethyl oxalate Security Information
- GHS07
- RO2800000
- 1
- 6.1
- S23
- III
- R22; R36
- Xn
- UN 2525 6.1/PG 3
- H302,H319
- P305+P351+P338
- warning
- Stable, sensitive to humidity, incompatible with strong oxidants
- III
- 60-61-22-35-48/25-68/21
- Warning
- Yes
- 0.42-2.67%(V)
- 6.1
Diethyl oxalate Customs Data
- 2917119000
-
China Customs Code:
2917119000Overview:
2917119000 Other oxalates and esters.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Terephthalic acid please specify4-CBAvalue, Terephthalic acid please specifyP-TLacid value, Terephthalic acid please indicate color, Terephthalic acid please indicate moisture
Summary:
2917119000 oxalic acid salts and esters VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Diethyl oxalate Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: N,N,N′,N′-Tetramethylethylenediamine , Cuprous chloride , Octahydro-2,5-dimethylpentalene-2,5-imin-7-yloxy Solvents: (Trifluoromethyl)benzene ; 5 min, 23 °C
1.2 Solvents: (Trifluoromethyl)benzene ; 1 h, 23 °C
1.2 Solvents: (Trifluoromethyl)benzene ; 1 h, 23 °C
Reference
- Cu/N-Oxyl-catalyzed aerobic oxidative esterification to oxalic acid diesters from ethylene glycol via highly selective intermolecular alcohol oxidationGreen Chemistry, 2022, 24(5), 2017-2026,
Synthetic Circuit 3
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Hydrochloric acid Catalysts: Stannous chloride ; rt → reflux; 3 h, reflux; reflux → rt
1.2 Solvents: Benzene ; rt → reflux; reflux
1.2 Solvents: Benzene ; rt → reflux; reflux
Reference
- Method for recovering oxalic acid from mother liquor residue of cyclization of triazine ring with tin chloride catalyst, China, , ,
Synthetic Circuit 5
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Aluminum chloride , Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Water ; 10 min, rt
Reference
- Oxone-Mediated Oxidative Cleavage of β-Keto Esters and 1,3-Diketones to α-Keto Esters and 1,2-Diketones in Aqueous MediumJournal of Organic Chemistry, 2013, 78(14), 7268-7273,
Synthetic Circuit 7
Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Ethanol ; 1 h, reflux
Reference
- New series of γ-pyrone based podands: synthesis, characterization and study of their application in acetate salts cation trapping for nucleophilic substitution reactionsARKIVOC (Gainesville, 2019, (5), 121-132,
Synthetic Circuit 8
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Tetramethylammonium hydroxide ; 4 - 48 h, > 1.5 MPa, 0 - 60 °C
Reference
- Technologic route for synthesizing oxalic acid and oxalate from carbon monoxide and carbon dioxide, and synthesis of ethylene glycol, methylal and ethylene glycol methyl ether, China, , ,
Synthetic Circuit 10
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Tetrabutylammonium iodide , Palladium ; 8 h, 25 atm, 70 °C
Reference
- Synthesis of Ethylene Glycol from Syngas via Oxidative Double Carbonylation of Ethanol to Diethyl Oxalate and Its Subsequent HydrogenationACS Omega, 2018, 3(9), 11097-11103,
Synthetic Circuit 12
Reaction Conditions
1.1 Catalysts: 1H-Benzimidazole, 1-butyl-2-methyl-, tetrafluoroborate(1-) (1:1) ; 4.0 h, 80 °C
Reference
- Synthesis, characterization, and crystal structure of several novel acidic ionic liquids based on the corresponding 1-alkylbenzimidazole with tetrafluoroboric acidComptes Rendus Chimie, 2010, 13(11), 1391-1396,
Synthetic Circuit 13
Synthetic Circuit 14
Reaction Conditions
Reference
- 1,1'-Oxalyldiimidazole, a new reagent for activation of carboxylic acidChemistry Letters, 1983, (12), 1819-20,
Synthetic Circuit 15
Synthetic Circuit 16
Synthetic Circuit 17
Reaction Conditions
1.1 Solvents: Benzene ; reflux
Reference
- Stereoselective control in the Staudinger reactions involving monosubstituted ketenes with electron acceptor substituents: experimental investigation and theoretical rationalizationOrganic & Biomolecular Chemistry, 2011, 9(8), 2702-2714,
Synthetic Circuit 18
Synthetic Circuit 19
Reaction Conditions
1.1 Catalysts: Aluminum chloride (polymer-supported) , Zinc chloride (polymer-supported) Solvents: Benzene
Reference
- Study on the polymer protected catalyst PVC-aluminum chloride.zinc chloride used in the esterification between dicarboxylic acid and alcoholJilin Daxue Ziran Kexue Xuebao, 1991, (1), 120-2,
Synthetic Circuit 20
Diethyl oxalate Raw materials
Diethyl oxalate Related Literature
-
Erlei Jin,Leilei He,Yulong zhang,Anthony R. Richard,Maohong Fan RSC Adv. 2014 4 48901
-
2. Journal: index of subjects, 1962
-
3. Molecular interaction in mixtures of esters. Part II.—The heat and energy changes on mixingP. Meares Trans. Faraday Soc. 1949 45 1066
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Qing Wang,Siyu Wan,Rui Xia,Yuxin Wang,Dan Wang,Jinbing Wen,Xinyang Xiong,Jun Zhou,Lei Shi New J. Chem. 2023 47 5510
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Ryota Saito,Moe Tamura,Saya Kawano,Yutaka Yoshikawa,Akihiro Kato,Kaname Sasaki,Hiroyuki Yasui New J. Chem. 2017 41 5572
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Ahmed Kamal,Anver Basha Shaik,Sowjanya Polepalli,Vangala Santosh Reddy,G. Bharath Kumar,Soma Gupta,K. V. S. Rama Krishna,Ananthamurthy Nagabhushana,Rakesh K. Mishra,Nishant Jain Org. Biomol. Chem. 2014 12 7993
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Aiichiro Nagaki,Daisuke Ichinari,Jun-ichi Yoshida Chem. Commun. 2013 49 3242
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S. G?r?g Analyst 1971 96 437
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Stefano Altomonte,Gemma L. Baillie,Ruth A. Ross,Jennifer Riley,Matteo Zanda RSC Adv. 2014 4 20164
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Yanming Sun,Dirk Rohde,Yunqi Liu,Lijun Wan,Ying Wang,Weiping Wu,Chongan Di,Gui Yu,Daoben Zhu J. Mater. Chem. 2006 16 4499
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